molecular formula C7H5KO5 B14074298 Potassium 2,4,6-trihydroxybenzoate

Potassium 2,4,6-trihydroxybenzoate

Cat. No.: B14074298
M. Wt: 208.21 g/mol
InChI Key: LXBILIBIMQVTQT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2,4,6-trihydroxybenzoate is a chemical compound with the molecular formula C7H5KO5This compound is known for its various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,4,6-trihydroxybenzoate can be synthesized through the neutralization of 2,4,6-trihydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,4,6-trihydroxybenzoic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt in solid form .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, pH adjustment, and evaporation helps in achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,4,6-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2,4,6-trihydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 2,4,6-trihydroxybenzoate involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property is particularly useful in enhancing the solubility and bioavailability of certain drugs. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2,4,6-trihydroxybenzoate is unique due to its enhanced solubility and stability compared to its parent compound, 2,4,6-trihydroxybenzoic acid. The presence of the potassium ion improves its solubility in water, making it more suitable for various industrial and pharmaceutical applications .

Properties

Molecular Formula

C7H5KO5

Molecular Weight

208.21 g/mol

IUPAC Name

potassium;2,4,6-trihydroxybenzoate

InChI

InChI=1S/C7H6O5.K/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);/q;+1/p-1

InChI Key

LXBILIBIMQVTQT-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.